molecular formula C14H12BrClN2O3 B12886857 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid

5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid

Cat. No.: B12886857
M. Wt: 371.61 g/mol
InChI Key: AVIVOFVFXJCCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with bromine and dimethylamino groups, a benzoic acid moiety, and a methylene bridge linking the two

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring is synthesized through a series of reactions starting from a suitable precursor, such as furfural. Bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine in the presence of a base such as sodium hydride.

    Coupling with Benzoic Acid Derivative: The furan derivative is then coupled with a 2-chlorobenzoic acid derivative through a condensation reaction, typically using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge, which can be achieved through a Knoevenagel condensation reaction using formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, if present, converting it to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution of the bromine atom can yield various substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its potential therapeutic effects.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino group and the furan ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of chlorine.

    5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-methylbenzoic acid: Similar structure but with a methyl group instead of chlorine.

    5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-nitrobenzoic acid: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The uniqueness of 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both the bromine and chlorine atoms, along with the dimethylamino group, provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C14H12BrClN2O3

Molecular Weight

371.61 g/mol

IUPAC Name

5-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-2-chlorobenzoic acid

InChI

InChI=1S/C14H12BrClN2O3/c1-18(2)13-11(15)6-9(21-13)7-17-8-3-4-12(16)10(5-8)14(19)20/h3-7H,1-2H3,(H,19,20)

InChI Key

AVIVOFVFXJCCDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(O1)C=NC2=CC(=C(C=C2)Cl)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.